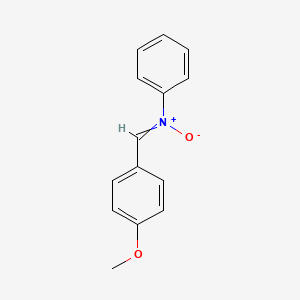
N-2-Butyl-N'-tert-butyl ethylenediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-2-Butyl-N’-tert-butyl ethylenediamine is an organic compound with the molecular formula C10H24N2. It is a derivative of ethylenediamine, where the hydrogen atoms are replaced by butyl and tert-butyl groups. This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-2-Butyl-N’-tert-butyl ethylenediamine typically involves the reaction of ethylenediamine with butyl and tert-butyl halides under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution of hydrogen atoms with butyl and tert-butyl groups. The reaction is usually conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of N-2-Butyl-N’-tert-butyl ethylenediamine involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include additional purification steps, such as distillation or recrystallization, to remove any impurities and obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-2-Butyl-N’-tert-butyl ethylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The butyl and tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
N-2-Butyl-N’-tert-butyl ethylenediamine has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-2-Butyl-N’-tert-butyl ethylenediamine involves its interaction with specific molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and forming stable complexes. This property is particularly useful in coordination chemistry and catalysis. Additionally, its ability to undergo various chemical reactions makes it a versatile compound for synthetic applications.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Di-tert-butylethylenediamine: Similar in structure but with two tert-butyl groups instead of one butyl and one tert-butyl group.
N,N’-Diisopropylethylenediamine: Contains isopropyl groups instead of butyl and tert-butyl groups.
N,N’-Diethyl ethylenediamine: Features ethyl groups instead of butyl and tert-butyl groups.
Uniqueness
N-2-Butyl-N’-tert-butyl ethylenediamine is unique due to the presence of both butyl and tert-butyl groups, which impart distinct steric and electronic properties. This combination of groups enhances its reactivity and makes it suitable for specific applications that other similar compounds may not be able to achieve.
Propiedades
Fórmula molecular |
C10H24N2 |
|---|---|
Peso molecular |
172.31 g/mol |
Nombre IUPAC |
N-butan-2-yl-N'-tert-butylethane-1,2-diamine |
InChI |
InChI=1S/C10H24N2/c1-6-9(2)11-7-8-12-10(3,4)5/h9,11-12H,6-8H2,1-5H3 |
Clave InChI |
GBXURJHTVALXAL-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)NCCNC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[3a-[2-[[1-(4-chlorophenyl)cyclopropyl]amino]-2-oxoacetyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B13389477.png)

![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol;3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B13389486.png)

![Sodium 6-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonylamino]-3,3-dimethyl-7-oxidanylidene-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate hydrate](/img/structure/B13389497.png)


![(S)-2-(1-Adamantyl)-2-[[(R)-2-hydroxy-1-phenylethyl]amino]acetic Acid Hydrochloride](/img/structure/B13389526.png)


![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-3-(1H-indol-3-yl)propanoic acid](/img/structure/B13389539.png)
![3-Carboxymethyl-5-[6-(2,4-dichlorophenyl)hexyl]3-hydroxytetrahydrofuran-2-one](/img/structure/B13389546.png)


